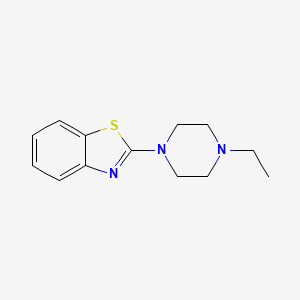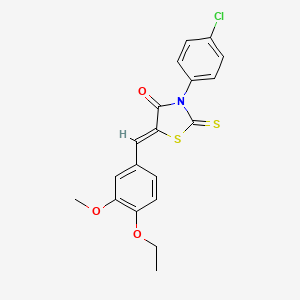
4-((4-Methylphenyl)azo)-1-naphthalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methylphenyl)azo)-1-naphthalenol, also known as Solvent Yellow 14, is an organic compound belonging to the azo dye family. It is characterized by its vivid yellow color and is commonly used in various industrial applications, including as a dye for textiles, plastics, and inks. The compound’s structure consists of a naphthalenol moiety linked to a methylphenyl group through an azo linkage (–N=N–).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylphenyl)azo)-1-naphthalenol typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
-
Diazotization: : Aniline derivatives, such as 4-methylaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{N}_2+\text{Cl}- + 2\text{H}_2\text{O} ]
-
Azo Coupling: : The diazonium salt is then coupled with 1-naphthol in an alkaline medium to form the azo compound. [ \text{C}_6\text{H}_4(\text{CH}_3)\text{N}2+\text{Cl}- + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{C}{10}\text{H}_6(\text{OH})\text{N=N}\text{C}_6\text{H}_4(\text{CH}_3) + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize production efficiency and safety.
化学反应分析
Types of Reactions
4-((4-Methylphenyl)azo)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium are commonly employed.
Substitution: Halogenation or nitration can be carried out using halogens or nitric acid, respectively.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of 4-methylaniline and 1-naphthylamine.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-((4-Methylphenyl)azo)-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used as a dye in the textile, plastic, and ink industries due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The azo group can interact with nucleophiles or electrophiles, leading to the formation of different products. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and activity.
相似化合物的比较
4-((4-Methylphenyl)azo)-1-naphthalenol can be compared with other azo dyes such as:
Methyl Orange: Similar azo dye used as a pH indicator.
Sudan I: Another azo dye used in staining and as a coloring agent.
Congo Red: A dye used in histology and as an indicator.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a naphthalenol moiety and a methylphenyl group, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.
List of Similar Compounds
- Methyl Orange
- Sudan I
- Congo Red
- Orange II
- Acid Orange 7
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
5098-99-7 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3 |
InChI 键 |
QGRKIAGAEXIDFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide](/img/structure/B12159453.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159457.png)
![methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate](/img/structure/B12159461.png)
![4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12159468.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12159477.png)
![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)
![2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12159493.png)


![8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12159501.png)

![Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12159511.png)

